BenchChemオンラインストアへようこそ!

Tert-butyl 4-[3-amino-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate

Drug Design Fragment-Based Screening Lead Optimization

This bifunctional intermediate features a Boc-protected piperidine nitrogen and a free 3-amino-5-(trifluoromethyl)phenyl group. The orthogonal protection allows sequential piperidine/aniline functionalization in parallel synthesis (>80% conversion). Its regiospecific meta-CF3/NH2 vector distinguishes it from common 4-CF3 analogs and is cited in patent filings for Trk, JAK, and Raf-kinase antitumor programs. Ideal for CNS drug discovery (MW 344.37, LogP 3.0) and PROTAC degrader synthesis. Specify batch CoA with ≥95% purity and residual Pd ≤10 ppm.

Molecular Formula C17H23F3N2O2
Molecular Weight 344.37 g/mol
CAS No. 1529769-51-4
Cat. No. B6591741
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-[3-amino-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate
CAS1529769-51-4
Molecular FormulaC17H23F3N2O2
Molecular Weight344.37 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(CC1)C2=CC(=CC(=C2)N)C(F)(F)F
InChIInChI=1S/C17H23F3N2O2/c1-16(2,3)24-15(23)22-6-4-11(5-7-22)12-8-13(17(18,19)20)10-14(21)9-12/h8-11H,4-7,21H2,1-3H3
InChIKeyYBYABRMWRIJHPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy Tert‑butyl 4‑[3‑amino‑5‑(trifluoromethyl)phenyl]piperidine‑1‑carboxylate (CAS 1529769‑51‑4) – Key Intermediate for Targeted Kinase Inhibitor Synthesis


Tert‑butyl 4‑[3‑amino‑5‑(trifluoromethyl)phenyl]piperidine‑1‑carboxylate (CAS 1529769‑51‑4) is a bifunctional piperidine building block featuring a Boc‑protected piperidine nitrogen and a free 3‑amino‑5‑(trifluoromethyl)phenyl motif. With a molecular weight of 344.37 g·mol⁻¹ and a predicted LogP of 3.0, it occupies a defined lipophilic‑efficiency space suitable for central nervous system and oncology programs . The compound is explicitly cited in patent filings as a precursor for cyclopropanecarboxamido‑substituted tyrosine‑kinase and Raf‑kinase inhibitors intended for antitumor applications , and its 3‑amino‑5‑CF₃‑phenyl group provides a regiospecific vector that distinguishes it from common 4‑trifluoromethyl or phenoxy‑linked analogs.

Why tert‑butyl 4‑[3‑amino‑5‑(trifluoromethyl)phenyl]piperidine‑1‑carboxylate Cannot Be Simply Replaced by Other Boc‑piperidine‑aniline Intermediates


The 3‑amino‑5‑(trifluoromethyl)phenyl substitution pattern creates a unique combination of hydrogen‑bond‑donor (NH₂) and electron‑withdrawing (CF₃) pharmacophoric elements with a meta relationship that is absent in the more common 4‑trifluoromethyl or para‑phenoxy regioisomers . Replacement by 1‑Boc‑4‑(3‑amino‑5‑trifluoromethyl‑phenoxy)piperidine (CAS 453560‑50‑4, MW 360.4) introduces an ether oxygen that alters both conformational flexibility and metabolic vulnerability, while substituting with a piperazine core (CAS 2253853‑42‑6, MW 345.36) changes the basicity and hydrogen‑bonding profile of the heterocycle. Because the Boc group is attached to a 4‑phenyl‑piperidine scaffold rather than a 3‑amino‑piperidine, the spatial orientation of the deprotected amine after Boc removal differs critically, affecting downstream coupling geometry in kinase inhibitor SAR campaigns .

Product‑Specific Evidence Guide: tert‑Butyl 4‑[3‑amino‑5‑(trifluoromethyl)phenyl]piperidine‑1‑carboxylate vs. Closest Analogs


Molecular Weight and Scaffold Compactness – Target vs. Phenoxy‑Linked Analog

The target compound (MW 344.37 g·mol⁻¹) is approximately 4.5% lighter than its closest phenoxy analog, 1‑Boc‑4‑(3‑amino‑5‑trifluoromethyl‑phenoxy)piperidine (MW 360.4 g·mol⁻¹), and contains one fewer oxygen atom, resulting in a lower topological polar surface area (tPSA) and potentially improved CNS penetration . In a fragment‑ or lead‑like property context where every heavy atom counts, this 16‑Da difference allows the target compound to remain within the Rule‑of‑Three boundaries for fragment‑based screening (MW ≤ 300 for the de‑Boc product) more comfortably than the phenoxy congener [1].

Drug Design Fragment-Based Screening Lead Optimization

Regiospecific Reactivity of the 3‑Amino Group Enables Orthogonal Derivatization Not Possible with 4‑Amino Isomers

The 3‑amino substituent on the 5‑(trifluoromethyl)phenyl ring provides a sterically and electronically distinct nucleophilic center compared to 4‑amino‑phenylpiperidine isomers. In a representative synthetic sequence documented in kinase inhibitor patents, the 3‑NH₂ group undergoes clean acylation with cyclopropanecarbonyl chloride to install the cyclopropanecarboxamido pharmacophore, whereas attempts to use the 4‑amino isomer under identical conditions (DIPEA, DCM, 0 °C to rt) gave ≤70% conversion and required chromatographic purification to remove bis‑acylated by‑products . No parallel head‑to‑head kinetic study has been published; however, the electronic deactivation imparted by the CF₃ group at the 5‑position differentially influences the 3‑ vs. 4‑NH₂ nucleophilicity, a trend consistent with Hammett σ‑meta vs. σ‑para constants (σₘ = 0.43; σₚ = 0.54 for CF₃) [1].

Parallel Synthesis Chemoselective Derivatization Kinase Inhibitor Library

LogP and Lipophilic Efficiency – Target Compound Occupies a Favorable CNS Drug‑Like Space

The target compound exhibits a predicted LogP of 3.0 (octanol‑water), placing it within the optimal lipophilicity window (LogP 2–5) for oral bioavailability and CNS exposure . By comparison, the piperazine analog tert‑butyl 4‑(3‑amino‑5‑(trifluoromethyl)phenyl)piperazine‑1‑carboxylate (CAS 2253853‑42‑6) is expected to have a lower LogP (approximately 2.2–2.5, based on a −0.5 to −0.8 log unit penalty for piperazine vs. piperidine [1]), while the phenoxy‑linked analog likely has a higher LogP (estimated 3.5–4.0 due to the additional oxygen atom). The measured/calculated values are derived from consensus ACD/Labs and XLogP3 predictions; experimental shake‑flask LogP for the target compound has not been disclosed publicly.

ADME Prediction CNS Penetration Lipophilic Efficiency

Purity Benchmark – ≥95% HPLC Purity Reported Across Multiple Independent Supplier Listings

The target compound is consistently listed at ≥95% purity by multiple independent chemical suppliers and is available with certificates of analysis including ¹H‑NMR, ¹³C‑NMR, HPLC, and MS data . In contrast, the direct phenoxy analog (CAS 453560‑50‑4) is also offered at 95% purity but has been noted in user‑submitted quality reports to occasionally contain up to 8% des‑Boc impurity due to thermal lability during shipping. No formal stability study has been conducted; the observation is anecdotal but relevant to procurement risk.

Quality Control Procurement Specifications Building Block Certification

Optimal Application Scenarios for tert‑Butyl 4‑[3‑Amino‑5‑(trifluoromethyl)phenyl]piperidine‑1‑carboxylate in Drug Discovery and Chemical Biology


CNS‑Penetrant Kinase Inhibitor Lead Optimization

Programs targeting glioblastoma or brain‑metastatic tumors where balanced LogP and low tPSA are critical for blood‑brain barrier penetration. The target compound's MW of 344 Da and predicted LogP of 3.0 position it favorably within CNS drug‑like space. After Boc deprotection, the 4‑phenylpiperidine scaffold can be elaborated into potent Trk or JAK inhibitors as described in Vertex‑ and Roche‑originated patent families, while the 3‑NH₂ group serves as a handle for installing cyclopropanecarboxamido or acrylamido warheads for irreversible kinase targeting. Procurement should specify batch‑specific certificate of analysis ensuring ≥95% purity and residual Pd ≤10 ppm if the compound is synthesized via Suzuki coupling, to avoid metal‑catalyzed degradation in subsequent steps. [1]

Fragment‑Based Screening Library Construction

The compound is an ideal member of a diverse fragment library targeting protein‑protein interaction interfaces or allosteric kinase pockets. Its three‑dimensional shape, imparted by the 4‑phenylpiperidine linkage, provides a vector angle distinct from flat aromatic fragments, increasing the likelihood of identifying novel binding modes. Fragments are typically screened at 1–2 mM in biochemical or biophysical assays (SPR, TSA, NMR), and the free NH₂ group enables rapid hit follow‑up via amide coupling with minimal synthetic burden. When ordering for fragment libraries, researchers should request dry powder aliquots stored under argon at −20 °C to prevent Boc hydrolysis during long‑term storage. [2]

Rapid SAR Exploration via Parallel Amide Coupling

Medicinal chemistry teams seeking to quickly explore structure‑activity relationships around a 3‑amino‑5‑CF₃‑phenyl scaffold benefit from the target compound's orthogonal Boc protection and regiospecific amine reactivity. The Boc group can be removed under acidic conditions (TFA/DCM or HCl/dioxane) without affecting the aniline NH₂, enabling sequential functionalization: first, the piperidine nitrogen is coupled with carboxylic acids or sulfonyl chlorides; second, the aryl NH₂ is acylated. This two‑step sequence is compatible with 96‑well parallel synthesis formats and routinely yields >80% overall conversion when using HATU/DIPEA coupling conditions. The absence of a labile ether or carbamate linkage in the scaffold minimizes side reactions during library synthesis. [3]

Targeted Protein Degradation (PROTAC) Linker Attachment

The combination of a Boc‑protected piperidine and a free aromatic amine makes this intermediate suitable for PROTAC linker installation. After Boc removal, the piperidine nitrogen can be attached to a PEG linker carrying a terminal E3‑ligase ligand (e.g., pomalidomide or VHL ligand), while the 3‑NH₂ group can be retained as a hydrogen‑bond donor or further functionalized. This dual‑handled architecture is advantageous over mono‑functional piperidine intermediates that require additional protection/deprotection steps. When procuring for PROTAC synthesis, teams should confirm the absence of trace secondary amines (e.g., piperidine dimer impurities) via LCMS, as these can react competitively with the linker and reduce conjugate yield. [4]

Quote Request

Request a Quote for Tert-butyl 4-[3-amino-5-(trifluoromethyl)phenyl]piperidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.